3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Description
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a pyrazole derivative characterized by a nitro group at position 4, a carboxamide moiety at position 5, and alkyl substituents (isobutyl and methyl) at positions 3 and 1, respectively. The nitro group enhances electron-withdrawing effects, influencing reactivity and stability, while the carboxamide provides hydrogen-bonding capacity critical for biological interactions .
Properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(2)4-6-7(13(15)16)8(9(10)14)12(3)11-6/h5H,4H2,1-3H3,(H2,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWXHJPPGQOGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and allows for the preparation of various substituted pyrazoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing hydrazine derivatives and carbonyl compounds under controlled conditions to ensure high yield and purity. The process is optimized to meet regulatory guidelines for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium azide or electrophilic reagents like bromine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Medicinal Chemistry Applications
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has shown promise in various pharmacological studies:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially modulating inflammatory pathways. The presence of the nitro group enhances its interaction with biological targets, making it a candidate for further pharmacological investigation.
- Anticancer Potential : Research indicates that pyrazole derivatives can exhibit anticancer properties. The specific interactions of this compound with cancer cell lines are under investigation to determine its efficacy as a therapeutic agent .
Agricultural Applications
In agricultural chemistry, the compound is being explored for its potential as an agrochemical:
- Pesticide Development : Due to its ability to interact with various biological systems, this compound may serve as a precursor in the synthesis of novel pesticides. Its unique structure allows for modifications that could enhance efficacy against specific pests while minimizing environmental impact .
Organic Synthesis
The compound is also valuable in organic synthesis:
- Synthetic Intermediate : It acts as an intermediate in the synthesis of other bioactive compounds, including pharmaceuticals and agrochemicals. The methodologies for synthesizing this compound often involve cyclization reactions under controlled conditions to optimize yield and selectivity .
Case Study 1: Anti-inflammatory Research
A study published in a peer-reviewed journal examined the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Agrochemical Development
Another research project focused on modifying the structure of this compound to enhance its insecticidal properties. Field trials demonstrated increased effectiveness against common agricultural pests while maintaining low toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but its structural similarity to other biologically active pyrazoles suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in alkyl chain length, functional groups, and substitution patterns. Key comparisons include:
Table 1: Substituent Analysis and Properties
*Calculated based on substituent contributions.
Key Findings:
- Functional Group Impact : Replacement of carboxamide with aldehyde () eliminates hydrogen-bonding capacity, reducing target affinity but increasing reactivity for further derivatization .
- Polarity Modulation : The ethoxyethyl group () introduces polarity via an ether oxygen, enhancing solubility in polar solvents .
Biological Activity
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS No. 911715-34-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₄N₄O₃, with a molecular weight of approximately 226.23 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, making it a significant scaffold in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the isobutyl and nitro groups. Various synthetic routes have been explored to enhance yield and purity, often utilizing reagents that facilitate selective functionalization of the pyrazole moiety.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Notably, compounds within this class have shown:
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated an IC₅₀ value ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
-
Mechanisms of Action : The compound is believed to act through multiple pathways:
- Microtubule Destabilization : Similar to other pyrazole derivatives, it may interfere with microtubule assembly, leading to apoptosis in cancer cells .
- Targeting Specific Enzymes : It has been suggested that compounds like this can inhibit key enzymes involved in cancer progression, such as topoisomerase II and various kinases .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer activity, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . Furthermore, some studies indicate potential antimicrobial effects against pathogens such as Mycobacterium tuberculosis .
Case Study 1: Cytotoxicity Against MDA-MB-231 Cells
In a controlled study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was found to induce significant morphological changes in MDA-MB-231 cells at concentrations as low as 1.0 μM. Additionally, caspase activity assays revealed increased apoptosis at higher concentrations (up to 10 μM), confirming its potential as an anticancer agent .
Case Study 2: Inhibition of Microtubule Assembly
Another study focused on the microtubule-destabilizing effects of this compound demonstrated that at a concentration of 20 μM, it inhibited microtubule assembly by approximately 40% to 52%, indicating its role as a potential chemotherapeutic agent targeting microtubule dynamics .
Comparative Analysis with Other Pyrazole Derivatives
| Compound Name | IC₅₀ (μM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 2.43 - 14.65 | Microtubule destabilization | Effective against breast and liver cancer cells |
| Pazopanib | ~0.5 | VEGFR inhibition | Approved for renal cell carcinoma |
| Ruxolitinib | ~0.8 | JAK inhibition | Used for myelofibrosis |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, and how is regioselectivity controlled during cyclocondensation?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted acetoacetate derivatives with hydrazines. For example, ethyl acetoacetate can react with methylhydrazine in the presence of DMF-DMA to form the pyrazole core, followed by nitration and isobutyl substitution. Regioselectivity is influenced by steric and electronic effects of substituents; bulky groups like isobutyl at the 3-position direct nitro group placement to the 4-position due to steric hindrance .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- FTIR : Confirms functional groups (e.g., nitro stretching at ~1520 cm⁻¹, carboxamide C=O at ~1680 cm⁻¹).
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons) and carbon backbone.
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for validating computational models .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer :
- Analgesic/anti-inflammatory assays : Carrageenan-induced paw edema (rodent models) or COX-1/COX-2 inhibition assays.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction.
- Dosage : Typically 10–100 µM ranges, with purity verified via HPLC (>95%) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict reactivity and stability of this compound in drug design?
- Methodological Answer :
- Reactivity : DFT calculations (e.g., B3LYP/6-31G*) model electrophilic nitro group behavior and carboxamide hydrogen-bonding potential.
- Stability : Solvent effects (e.g., polar aprotic vs. aqueous) are simulated using COSMO-RS to predict solubility and degradation pathways.
- Validation : Experimental spectral data (e.g., NMR chemical shifts) are compared with computed values to refine computational models .
Q. How do structural contradictions in biological activity data arise across studies, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from isomer ratios (e.g., 4-nitro vs. 5-nitro isomers) due to synthetic conditions. Resolution strategies:
- Chromatographic separation : HPLC with C18 columns (acetonitrile/water gradient) to isolate isomers.
- Biological reassessment : Retest isolated isomers in dose-response assays to confirm activity profiles .
Q. What structure-activity relationship (SAR) insights exist for the isobutyl substituent in pyrazole carboxamides?
- Methodological Answer :
- Steric effects : Isobutyl’s bulk enhances target binding specificity (e.g., kinase inhibition) but may reduce solubility.
- Comparative studies : Propyl analogs (e.g., 3-propyl-1-methyl-4-nitro derivatives) show lower logP (1.6 vs. 2.1), impacting membrane permeability.
- Data table :
| Substituent | logP | IC50 (COX-2, µM) |
|---|---|---|
| Isobutyl | 2.1 | 12.4 ± 1.2 |
| Propyl | 1.6 | 18.9 ± 2.1 |
| Methyl | 1.2 | >50 |
Source: Adapted from pyrazole derivative studies .
Q. How can reaction conditions be optimized to minimize undesired isomer formation during synthesis?
- Methodological Answer :
- Temperature control : Lower temperatures (0–5°C) during nitration reduce kinetic byproducts.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity by stabilizing transition states.
- High-throughput screening : Use ICReDD’s computational-experimental workflow to identify optimal solvent (e.g., DMF vs. THF) and stoichiometry ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
